2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a pyridine ring substituted with an amino group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in the transport of carbon dioxide and bicarbonate ions, affecting pH regulation in the body . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal physiological processes due to the inhibition of target enzymes. This can lead to a variety of effects, such as changes in pH regulation due to carbonic anhydrase inhibition, or the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-isopropylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-sulfonamide: Similar structure but lacks the isopropylphenyl group.
4-Isopropylphenylsulfonamide: Similar structure but lacks the pyridine ring.
Pyridine-3-sulfonamide: Similar structure but lacks the isopropylphenyl and amino groups.
Uniqueness
2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both the isopropylphenyl group and the pyridine ring, which confer specific chemical properties and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-propan-2-ylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)11-5-7-12(8-6-11)17-14-13(20(15,18)19)4-3-9-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKTAJLXOPZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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